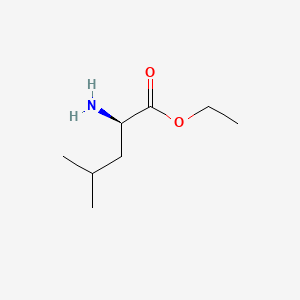
Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant fragrances and are commonly found in various natural and synthetic products. This particular ester is notable for its unique structure, which includes a decanoic acid backbone with an oxo group at the fourth position and an ethyl ester at the terminal end.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester typically involves the esterification of 4-oxo-7-decanoic acid with ethanol. This reaction is catalyzed by a strong acid, such as concentrated sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
4-Oxo-7-decanoic acid+EthanolH2SO4Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester+Water
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction rate.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent acid and alcohol under acidic or basic conditions.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using dilute hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Hydrolysis: 4-Oxo-7-decanoic acid and ethanol.
Reduction: Ethyl (7Z)-4-hydroxy-7-decanoic acid ester.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes and receptors in biological systems. The oxo group may also play a role in its reactivity, facilitating interactions with nucleophiles and electrophiles.
Comparación Con Compuestos Similares
Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester can be compared with other esters such as:
Ethyl acetate: A simple ester with a pleasant fruity smell, commonly used as a solvent.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl group.
Butyl (7Z)-4-Oxo-7-decanoic Acid Ester: Similar structure but with a butyl ester group, which may have different physical properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Propiedades
Fórmula molecular |
C12H20O3 |
|---|---|
Peso molecular |
212.28 g/mol |
Nombre IUPAC |
ethyl (Z)-4-oxodec-7-enoate |
InChI |
InChI=1S/C12H20O3/c1-3-5-6-7-8-11(13)9-10-12(14)15-4-2/h5-6H,3-4,7-10H2,1-2H3/b6-5- |
Clave InChI |
XBOWOKOGHZCGDS-WAYWQWQTSA-N |
SMILES isomérico |
CC/C=C\CCC(=O)CCC(=O)OCC |
SMILES canónico |
CCC=CCCC(=O)CCC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-5-[4-(difluoromethyl)-3-(hydroxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-4-fluorobenzoic acid](/img/structure/B15289891.png)
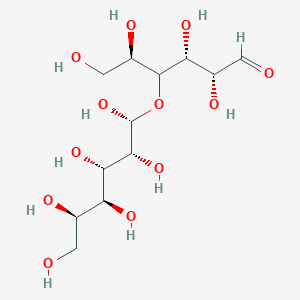
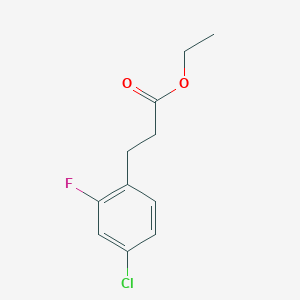

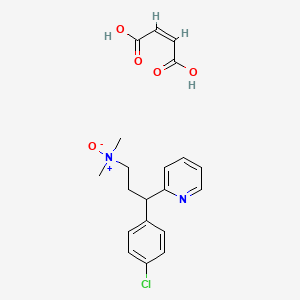
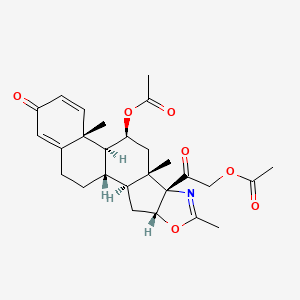

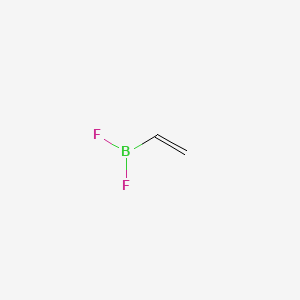
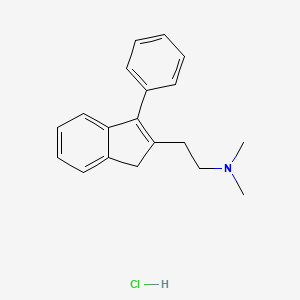


![N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide](/img/structure/B15289982.png)

